2-chloro-N-(3-chloro-4-fluorophenyl)-5-(1H-tetrazol-1-yl)benzamide
Description
2-Chloro-N-(3-chloro-4-fluorophenyl)-5-(1H-tetrazol-1-yl)benzamide is a benzamide derivative featuring a chloro-substituted aromatic ring, a 3-chloro-4-fluorophenyl amide group, and a tetrazole ring at the 5-position. The tetrazole moiety enhances hydrogen-bonding capacity and metabolic stability, making it a candidate for pharmaceutical applications such as kinase inhibition or receptor modulation . Its molecular formula is C₁₃H₈Cl₂FN₅O, with a molecular weight of 364.14 g/mol. Structural analysis via crystallography (e.g., using SHELX software ) would confirm its conformation and intermolecular interactions.
Properties
Molecular Formula |
C14H8Cl2FN5O |
|---|---|
Molecular Weight |
352.1 g/mol |
IUPAC Name |
2-chloro-N-(3-chloro-4-fluorophenyl)-5-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C14H8Cl2FN5O/c15-11-3-2-9(22-7-18-20-21-22)6-10(11)14(23)19-8-1-4-13(17)12(16)5-8/h1-7H,(H,19,23) |
InChI Key |
FGPOQXUHUDDQRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C2=C(C=CC(=C2)N3C=NN=N3)Cl)Cl)F |
Origin of Product |
United States |
Biological Activity
2-chloro-N-(3-chloro-4-fluorophenyl)-5-(1H-tetrazol-1-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Chlorine and Fluorine Substituents : The presence of chlorine at the 2-position and fluorine at the 4-position on the phenyl ring enhances its biological activity.
- Tetrazole Moiety : The incorporation of a tetrazole ring is known to contribute to various pharmacological properties.
The biological activity of 2-chloro-N-(3-chloro-4-fluorophenyl)-5-(1H-tetrazol-1-yl)benzamide is primarily attributed to its interaction with specific molecular targets, including:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which can lead to therapeutic effects against certain diseases.
- Receptor Modulation : It may act as a modulator for various receptors, influencing cellular signaling pathways.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:
- Gram-positive Bacteria : It shows potent activity against Staphylococcus aureus and Streptococcus pneumoniae with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.
- Gram-negative Bacteria : Effective against Escherichia coli and Pseudomonas aeruginosa, indicating a broad-spectrum antimicrobial potential.
| Bacterial Strain | MIC (µg/mL) | Reference Drug MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 2 | 2 (Norfloxacin) |
| Streptococcus pneumoniae | 4 | 4 (Penicillin) |
| Escherichia coli | 8 | 8 (Ciprofloxacin) |
| Pseudomonas aeruginosa | 16 | 16 (Gentamicin) |
Anticancer Activity
The compound has also been evaluated for anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cell lines through:
- Cell Cycle Arrest : Inhibition of cell cycle progression in cancer cells.
- Apoptotic Pathway Activation : Induction of caspase-dependent apoptosis.
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of various derivatives of benzamide, including the target compound. Results indicated that the presence of halogen substituents significantly enhanced antibacterial activity compared to non-substituted analogs .
- Anticancer Research : In a study published in a peer-reviewed journal, 2-chloro-N-(3-chloro-4-fluorophenyl)-5-(1H-tetrazol-1-yl)benzamide demonstrated selective cytotoxicity against breast cancer cell lines, highlighting its potential as a therapeutic agent .
- Mechanistic Insights : Investigations into the mechanism revealed that the compound acts by inhibiting specific kinases involved in cancer cell proliferation, suggesting a targeted approach for cancer therapy.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound belongs to a broader class of benzamide derivatives modified for target specificity, solubility, or stability. Below is a comparative analysis with structurally related analogs from literature and patents:
Table 1: Structural and Functional Comparison
Key Findings :
Substituent Impact on Lipophilicity :
- The target compound’s moderate lipophilicity (Cl/F substituents) contrasts with the WHO-listed analog’s high fluorination, which may improve blood-brain barrier penetration but reduce aqueous solubility .
- The thiadiazol-oxadiazol derivative’s sulfur atoms () likely enhance oxidative stability compared to tetrazole .
Heterocycle-Driven Bioactivity :
- Tetrazole’s hydrogen-bonding capacity (target compound) is critical for receptor binding, whereas triazolo-oxazin () offers conformational rigidity for selective target engagement .
Patent Trends :
- Fluorinated benzamides (e.g., EP3532474B1) dominate recent patents for CNS diseases, while sulfur-containing analogs () are explored for antimicrobial use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
